Physicochemical Differentiation: LogP and TPSA vs. Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate
A direct computational comparison reveals that the target compound possesses a significantly higher calculated LogP and lower Topological Polar Surface Area (TPSA) than the closely related ethyl ester analog, Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate [REFS-1, REFS-2]. This data indicates superior membrane permeability potential for the target compound.
| Evidence Dimension | Lipophilicity (LogP) and Polarity (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.6122; TPSA: 35.53 Ų |
| Comparator Or Baseline | Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate: LogP: 0.9353 - 0.98; TPSA: 52.60 Ų [REFS-2, REFS-3] |
| Quantified Difference | LogP difference: +0.63 to +0.68 log units; TPSA difference: -17.07 Ų |
| Conditions | In silico prediction using standard computational chemistry algorithms as reported by vendors ChemScene and ChemSrc/Ambinter. |
Why This Matters
These data suggest the target compound's increased lipophilicity and reduced polarity may translate to superior passive membrane permeability, a critical factor for oral bioavailability and central nervous system (CNS) penetration in drug discovery programs.
- [1] Ambinter. Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate. Product page. Accessed 2026. View Source
